molecular formula C16H24N2OS B2429137 2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 438236-24-9

2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2429137
CAS No.: 438236-24-9
M. Wt: 292.44
InChI Key: VDVQSYPEPJEGSW-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with the molecular formula C16H24N2OS. It is known for its unique structure, which includes a cyclohepta[b]thiophene ring system fused with a cyclohexyl group and an amino group.

Properties

IUPAC Name

2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c17-15-14(12-9-5-2-6-10-13(12)20-15)16(19)18-11-7-3-1-4-8-11/h11H,1-10,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQSYPEPJEGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Step 1: Knoevenagel Condensation

A mixture of cycloheptanone and 2-cyano-N-(cyclohexyl)acetamide undergoes condensation under reflux conditions to form an α,β-unsaturated nitrile intermediate. This step establishes the fused cycloheptathiophene core .

Step 2: Cyclization

The intermediate is treated with sulfur and N,N-diethylamine in ethanol, leading to cyclization and formation of the thiophene ring. This generates the tetrahydrocycloheptathiophene scaffold .

Step 3: Amide Functionalization

The carboxamide group is introduced by reacting the thiophene intermediate with cyclohexylamine in the presence of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Gewald Reaction Mechanism

  • Knoevenagel Addition : Cycloheptanone reacts with the cyanoacetamide to form an α,β-unsaturated nitrile.

  • Cyclization : Sulfur atoms are incorporated into the intermediate via nucleophilic attack, followed by ring closure to form the thiophene structure .

Amide Bond Formation

The carboxylic acid group is activated and coupled with cyclohexylamine using carbodiimide-based reagents. This step ensures selective amidation while avoiding side reactions .

Critical Reagents and Conditions

Reaction Stage Reagents Conditions
Knoevenagel CondensationCycloheptanone, 2-cyano-N-(cyclohexyl)acetamide, ammonium acetate, acetic acidReflux in benzene (Dean-Stark apparatus) for 16 hours
CyclizationSulfur, N,N-diethylamine, ethanolReflux for 12–16 hours
Amide CouplingCyclohexylamine, BOP/DMTMM, collidineDry CH₂Cl₂, room temperature

Structural Optimization and Analogues

Derivatives of this compound were synthesized by modifying substituents at the C-2 and C-3 positions. For example:

  • C-2 Substituents : Replacement of cyclohexyl groups with aromatic rings (e.g., o-fluorophenyl) improved biological activity .

  • C-3 Substituents : Pyridine rings or halogenated phenyl groups enhanced binding affinity to targets like influenza polymerase .

Thermal Shift Assays

The compound showed a ΔTm shift of 1.3 ± 0.25°C at 100 μM concentration in thermal shift assays, indicating direct binding to targets like Mac1 .

IC₅₀ Values

Compound IC₅₀ (μM) Target
Compound 114Mac1 binding
Compound 618Influenza polymerase subunit PA-PB1
Compound 920Influenza polymerase subunit PA-PB1

Structural Stability and Toxicity

  • Toxicity : The cyclohexane derivative (compound 33) exhibited toxicity (CC₅₀ = 31 μM in HEK 293T cells), while the parent compound showed minimal cytotoxicity .

  • Hydrolysis : Methoxy intermediates were demethylated using BBr₃ to generate hydroxyl derivatives, which were further functionalized .

Challenges and Limitations

  • Synthetic Complexity : The Gewald reaction requires precise control of stoichiometry and reaction times to avoid side products .

  • Selectivity : Early analogues (e.g., compound 2) showed reduced activity due to fluorine substitution, highlighting the need for careful structural optimization .

Scientific Research Applications

Dopamine Receptor Modulation

Recent studies have identified this compound as a negative allosteric modulator of the dopamine D2 receptor. The structural modifications of the compound have been explored to enhance its efficacy and affinity towards the D2 receptor. For instance, the introduction of cyclohexylamino substituents has shown promising results in maintaining negative cooperativity while enhancing functional affinity .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiproliferative activity against various human tumor cell lines. The compounds were evaluated for their ability to inhibit cell growth, with some showing IC50 values below 10 μM, suggesting potential as anticancer agents .

Adenosine Receptor Antagonism

Another area of investigation involves the compound's role as an adenosine receptor antagonist. Its structural characteristics allow it to interact with adenosine receptors, which are pivotal in numerous physiological processes and disease states. The compound's ability to modulate these receptors could lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Case Studies

Study ReferenceApplicationFindings
Dopamine Receptor ModulationDemonstrated high negative cooperativity and functional affinity with cyclohexyl substitutions.
Anticancer ActivityShowed significant antiproliferative effects against human tumor cell lines with low IC50 values.
Adenosine Receptor AntagonismExhibited potential for therapeutic use in various diseases through modulation of adenosine receptors.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

  • 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique combination of the cyclohexyl group and the amino group in this compound sets it apart from its analogs, potentially offering distinct advantages in specific applications .

Biological Activity

2-Amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₁₆H₂₄N₂OS. The compound has a molecular weight of approximately 292.45 g/mol. It is categorized as an irritant and is available from various chemical suppliers for research purposes .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor in various enzymatic pathways or receptor interactions. The following mechanisms have been proposed:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of important biomolecules.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

  • Antinociceptive Activity : Research indicates that this compound exhibits pain-relieving effects in animal models. Its efficacy in reducing pain responses suggests potential applications in pain management therapies.
  • Anti-inflammatory Effects : Preliminary findings show that it may reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory conditions.
  • Neuroprotective Properties : Some studies suggest neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntinociceptiveInhibition of pain pathways
Anti-inflammatoryReduction of inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Case Study on Antinociceptive Effects :
    • In a controlled study involving rodents, administration of the compound resulted in a significant reduction in pain response compared to the control group. The study utilized the hot plate test to measure latency times before licking or jumping responses.
  • Study on Anti-inflammatory Properties :
    • A recent investigation assessed the anti-inflammatory effects of this compound by measuring levels of pro-inflammatory cytokines (e.g., TNF-alpha) in a murine model of arthritis. Results indicated a marked decrease in cytokine levels post-treatment.
  • Neuroprotection Study :
    • In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Q & A

Basic: What are the standard synthetic routes for 2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and amidation. A common approach involves refluxing 2-amino-thiophene precursors with cyclohexyl isocyanate in ethanol or dichloromethane, catalyzed by glacial acetic acid or piperidine . Key intermediates (e.g., Schiff bases or carboxamide derivatives) are purified via recrystallization (ethanol/water mixtures) and characterized using:

  • 1H/13C NMR : To confirm regioselectivity and cyclohexyl group integration (δ 1.2–1.8 ppm for cyclohexyl protons).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate carboxamide formation.
  • LC-MS/HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Basic: How is the biological activity of this compound assessed in preclinical studies?

Methodological Answer:
In vitro assays are prioritized for initial screening:

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Dose-response curves (0.1–100 µM) are analyzed for apoptosis induction via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Screening : Kirby-Bauer disk diffusion or microdilution assays against Gram-positive/negative bacteria. MIC values are cross-validated with positive controls (e.g., ciprofloxacin) .
  • Mechanistic Probes : Western blotting for target proteins (e.g., Bcl-2, caspase-3) or ROS detection kits to link activity to oxidative stress pathways .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Methodological Answer:
Advanced optimization employs Design of Experiments (DoE) and computational tools:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amidation kinetics but may require post-reaction extraction to remove residues. Ethanol-water mixtures balance yield and purity .
  • Catalyst Tuning : Substituent-sensitive reactions benefit from organocatalysts (e.g., DMAP) or Lewis acids (ZnCl₂) to reduce side reactions.
  • In Silico Guidance : Quantum mechanical calculations (DFT) predict transition-state energies and regioselectivity, narrowing experimental parameters .

Advanced: What mechanistic pathways explain the compound’s bioactivity, and how are contradictions in experimental data resolved?

Methodological Answer:
Mechanistic ambiguities (e.g., conflicting IC₅₀ values across cell lines) are addressed via:

  • SAR Studies : Systematic substitution of the cyclohexyl group or thiophene ring to isolate pharmacophores. For example, replacing cyclohexyl with aromatic groups alters logP and membrane permeability .
  • Molecular Docking : AutoDock/Vina simulations against protein targets (e.g., EGFR kinase) identify binding modes. Discrepancies between in silico and wet-lab data prompt re-evaluation of protonation states or solvent effects .
  • Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to rule off-target effects .

Advanced: How do solubility and stability challenges impact pharmacological data interpretation?

Methodological Answer:
Poor aqueous solubility (common with cyclohepta[b]thiophene scaffolds) introduces variability:

  • Formulation Adjustments : Use of co-solvents (DMSO/PEG 400) or nanoemulsions to enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size distribution .
  • Stability Assays : Forced degradation studies (pH 1–13, 40–60°C) with HPLC tracking. Cyclohexyl carboxamide derivatives show pH-dependent hydrolysis, requiring buffer optimization in bioassays .

Advanced: What computational tools are recommended for predicting reaction pathways and electronic properties?

Methodological Answer:

  • Reaction Path Search : GRRM or Gaussian-based algorithms map energy landscapes, identifying low-barrier pathways for cyclization/amidation .
  • Electronic Properties : DFT (B3LYP/6-31G*) calculates HOMO/LUMO gaps to correlate with redox-mediated bioactivity.
  • Crystallography : SHELX or OLEX2 refines X-ray data (e.g., C–H···π interactions in crystal packing) to validate stereochemistry .

Advanced: How are contradictions in spectroscopic data (e.g., NMR splitting patterns) resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., cyclohexyl chair flipping) causing unexpected splitting.
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons, clarifying regiochemistry in fused-ring systems .
  • X-ray Diffraction : Absolute configuration determination resolves disputes arising from NOE or coupling constants .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progression, ensuring consistent intermediates.
  • Polymorph Screening : Slurry conversion experiments identify stable crystalline forms, reducing solubility variability .
  • Quality-by-Design (QbD) : Defines Critical Quality Attributes (CQAs) like particle size and impurity profiles via multivariate analysis .

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